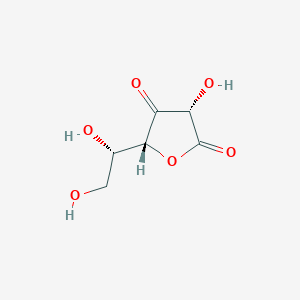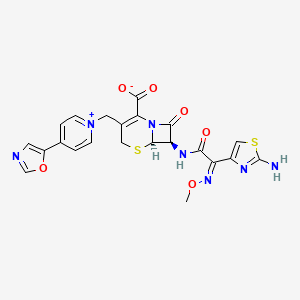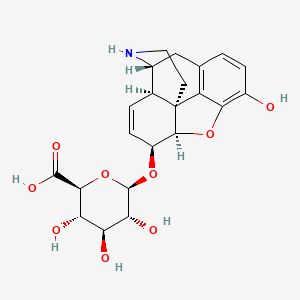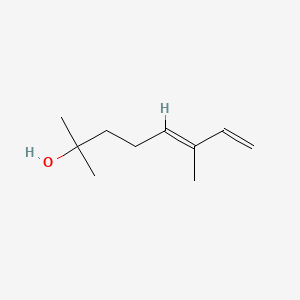
2,6-Dimethyl-5,7-octadien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5,7-octadien-2-ol is a natural product found in Elsholtzia fruticosa with data available.
Scientific Research Applications
Synthetic Methods and Derivatives
- 2,6-Dimethyl-5,7-octadien-2-ol has been a subject of interest in synthetic chemistry. For instance, Takabe et al. (1975) developed a synthetic method for 3,7-dimethyl-2,6-octadien-1-ol and its derivatives, highlighting its significance in the synthesis of geraniol and nerol (Takabe, Katagiri, & Tanaka, 1975). Zakharkin et al. (1995) also explored the synthesis of analogs such as 2,6-dimethyloctan-1-ol formate, showing its relevance in the study of aggregation pheromones in insects (Zakharkin, Guseva, & Petrovskii, 1995).
Corrosion Inhibition
- In the field of materials science, 2,6-Dimethyl-5,7-octadien-2-ol-related compounds have been evaluated for their corrosion inhibition properties. Chafiq et al. (2020) studied two compounds, 2-MPOD and 3-MPOD, for their effectiveness in inhibiting mild steel corrosion in acidic solutions (Chafiq et al., 2020).
Oxidation Studies
- The oxidation behavior of compounds related to 2,6-Dimethyl-5,7-octadien-2-ol, such as linalool, has been a topic of research. Bäcktorp et al. (2006) conducted a theoretical investigation into the oxidation of linalool, a compound closely related to 2,6-Dimethyl-5,7-octadien-2-ol, providing insights into the formation of allergenic hydroperoxides (Bäcktorp et al., 2006).
Polymer Chemistry
- The compound has also been explored in the context of polymer chemistry. Dipietro and Diedwardo (1966) studied crystalline copolymers of 3-methylbutene and alkyl-substituted 2,7-octadienes, including 2,6-dimethyl-2,7-octadiene, to develop materials with specific properties such as insolubility in chlorinated solvents (Dipietro & Diedwardo, 1966).
Peroxyl-Radical-Scavenging Activity
- Research by Stobiecka et al. (2016) explored the antioxidant properties of 2,6-dimethyl-5-hepten-2-ol, indicating its potential application in health and food sciences. They found that 2,6-dimethyl-5-hepten-2-ol exhibited significant activity against peroxyl radicals (Stobiecka et al., 2016).
Biological Activity
- Iriye et al. (1984) investigated the biological activity of 4-hydroxy-3,7-dimethyl-2,6-octadienal, a derivative, against Sarcoma 180, demonstrating its potential therapeutic applications (Iriye, Yorifuji, Takeda, & Tatematsu, 1984).
properties
CAS RN |
5986-38-9 |
|---|---|
Product Name |
2,6-Dimethyl-5,7-octadien-2-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5E)-2,6-dimethylocta-5,7-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,7,11H,1,6,8H2,2-4H3/b9-7+ |
InChI Key |
IJFKZRMIRAVXRK-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\CCC(C)(C)O)/C=C |
SMILES |
CC(=CCCC(C)(C)O)C=C |
Canonical SMILES |
CC(=CCCC(C)(C)O)C=C |
Other CAS RN |
5986-38-9 |
Pictograms |
Irritant |
synonyms |
2,6-dimethyl-5,7-octadien-2-ol ocimenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
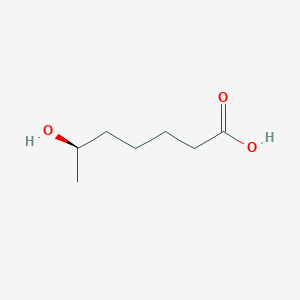
![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
![methyl (11E)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1237462.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)



